Corynecin II

Overview

Description

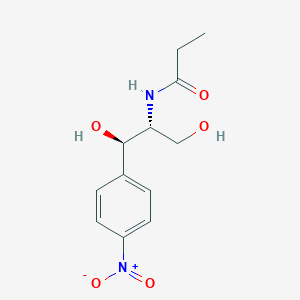

n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide: is an organic compound belonging to the class of nitrobenzenes This compound is characterized by the presence of a nitro group attached to a benzene ring, along with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and propanamide.

Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids, bases, and reducing agents.

Industrial Production Methods: In an industrial setting, the production of n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a catalyst in various chemical reactions.

Synthesis: It serves as an intermediate in the synthesis of other complex molecules.

Biology:

Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes.

Cell Signaling: It is used in research related to cell signaling pathways.

Medicine:

Drug Development: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.

Industry:

Material Science: It is used in the development of new materials with specific properties.

Agriculture: The compound is studied for its potential use in agricultural applications, such as pesticides.

Mechanism of Action

The mechanism of action of n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

- 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

- N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide

Comparison:

- Structural Differences: The presence of different substituents and functional groups distinguishes these compounds from n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide.

- Reactivity: The reactivity of these compounds may vary based on their structural differences.

- Applications: While they may share some applications, each compound has unique properties that make it suitable for specific uses.

Biological Activity

Corynecin II is a notable antibiotic compound produced by certain strains of Corynebacterium, specifically known for its antimicrobial properties against various pathogenic bacteria. This article delves into the biological activity of this compound, examining its efficacy, mechanisms of action, and potential applications in medicine and biotechnology.

Overview of this compound

This compound is classified as a chloramphenicol-like antibiotic, sharing structural similarities with other compounds in the corynecin family. Its chemical structure allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. Research has demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Efficacy

Table 1: Antimicrobial Activity of this compound Against Pathogenic Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 375 mg/ml | Effective |

| Streptococcus uberis | 500 mg/ml | Effective |

| Bacillus cereus | 1400 mg/ml | Effective |

| Escherichia coli | >2000 mg/ml | No activity observed |

This compound has been shown to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus uberis, and Bacillus cereus, with MIC values indicating its potency. However, it has limited or no effect on Gram-negative bacteria like Escherichia coli .

The primary mechanism through which this compound exerts its antibacterial effects is through the inhibition of protein synthesis. It binds to the bacterial ribosome, disrupting the translation process essential for bacterial growth and replication. Studies have indicated that metal complexation can affect the biological activity of this compound, with certain metal derivatives enhancing or diminishing its antimicrobial properties .

Case Studies and Research Findings

-

Study on Metal Complexes :

A study investigated the antimicrobial activity of this compound and its metal complexes against various pathogenic bacteria. The nickel complex of this compound showed enhanced efficacy against Gram-positive bacteria, with MIC values ranging from 375 to 1400 mg/ml . -

Comparative Analysis :

Research comparing different strains of Corynebacterium revealed variations in the production levels of this compound and its homologs based on environmental factors and growth conditions. This suggests that biotechnological applications could be optimized by manipulating these conditions . -

Toxicity Assessments :

In vitro studies have assessed the cytotoxicity of this compound on mammalian cells, revealing low toxicity levels at therapeutic concentrations. This characteristic makes it a promising candidate for further development as an antimicrobial agent .

Potential Applications

Given its potent antimicrobial properties and relatively low toxicity to mammalian cells, this compound holds potential for several applications:

- Pharmaceutical Development : As an antibiotic, it could be developed into a treatment for infections caused by resistant Gram-positive bacteria.

- Biocontrol Agents : Its ability to inhibit pathogenic microorganisms makes it suitable for use in agricultural settings to protect crops from bacterial diseases.

- Research Tool : Understanding its mechanisms can provide insights into antibiotic resistance and the development of new antimicrobial strategies.

Properties

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-2-11(16)13-10(7-15)12(17)8-3-5-9(6-4-8)14(18)19/h3-6,10,12,15,17H,2,7H2,1H3,(H,13,16)/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMULVALRTTYIT-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956531 | |

| Record name | N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35098-52-3 | |

| Record name | Propionamide, N-(beta-hydroxy-alpha-(hydroxymethyl)-p-nitrophenethyl)-, D-threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035098523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.